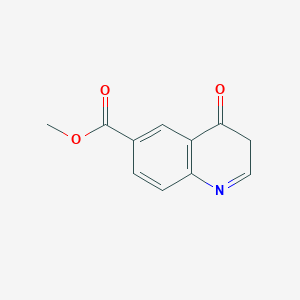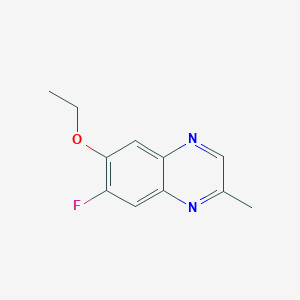
6-Ethoxy-7-fluoro-2-methylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-7-fluoro-2-methylquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-7-fluoro-2-methylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method is the reaction of 6-ethoxy-7-fluoro-2-methyl-1,2-diaminobenzene with glyoxal under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-7-fluoro-2-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
6-Ethoxy-7-fluoro-2-methylquinoxaline has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-ethoxy-7-fluoro-2-methylquinoxaline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity. The compound may also interact with cellular pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family.
6-Ethoxyquinoxaline: Lacks the fluorine and methyl groups.
7-Fluoroquinoxaline: Lacks the ethoxy and methyl groups.
2-Methylquinoxaline: Lacks the ethoxy and fluoro groups.
Uniqueness
6-Ethoxy-7-fluoro-2-methylquinoxaline is unique due to the presence of the ethoxy, fluoro, and methyl groups on the quinoxaline ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other quinoxaline derivatives .
Properties
Molecular Formula |
C11H11FN2O |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
6-ethoxy-7-fluoro-2-methylquinoxaline |
InChI |
InChI=1S/C11H11FN2O/c1-3-15-11-5-9-10(4-8(11)12)14-7(2)6-13-9/h4-6H,3H2,1-2H3 |
InChI Key |
PVGBPEWXLRRGRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=N2)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11895656.png)
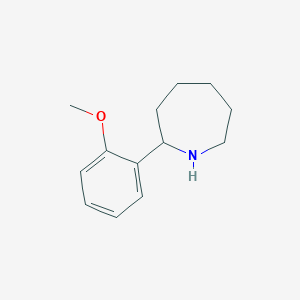
![3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B11895660.png)
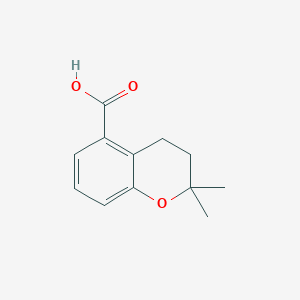

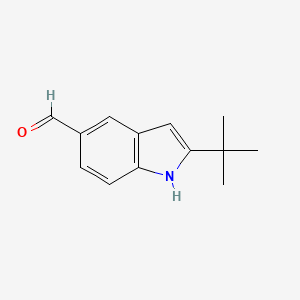
![3-Methyl-6-phenylimidazo[1,2-A]pyridine](/img/structure/B11895689.png)


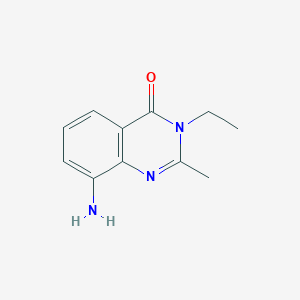
![1-[3-(Azepan-1-yl)phenyl]methanamine](/img/structure/B11895720.png)


